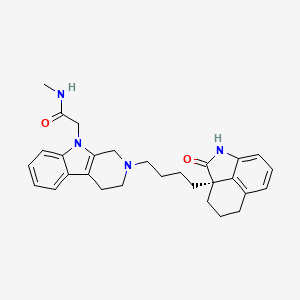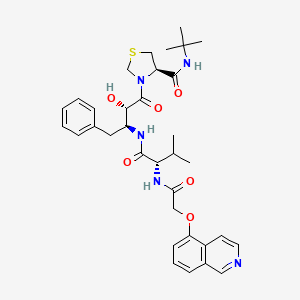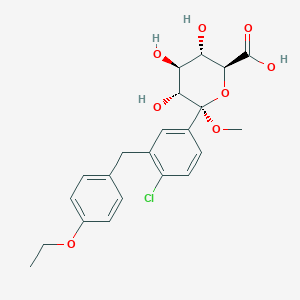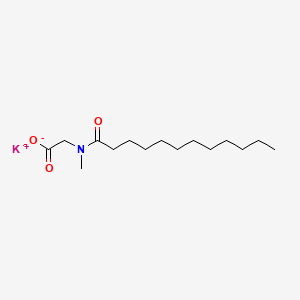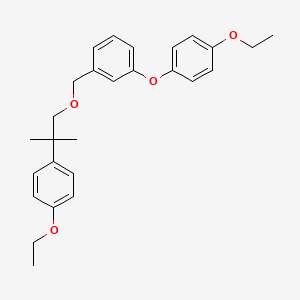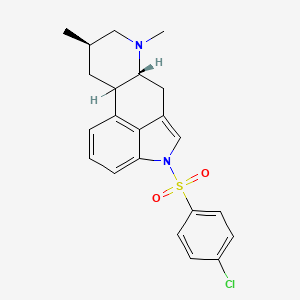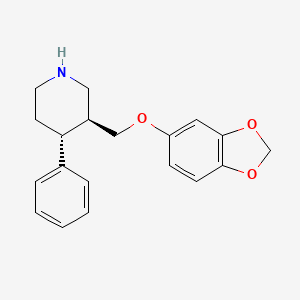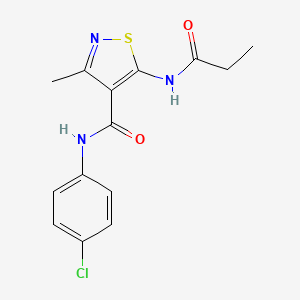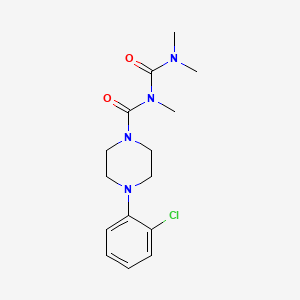
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monolithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monolithium salt is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monolithium salt typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired monolithium salt. The process involves:
Starting Materials: 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid and lithium hydroxide.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature.
Purification: The product is purified through filtration and recrystallization to obtain the pure monolithium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Packaging: The product is purified, dried, and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Acyl chlorides, sulfonyl chlorides; reactions are often carried out in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of acylated or sulfonylated products.
Wissenschaftliche Forschungsanwendungen
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monolithium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monolithium salt involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor function.
Affect Cellular Pathways: Influence signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid
- 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid, monosodium salt
- 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid, monopotassium salt
Eigenschaften
CAS-Nummer |
71002-31-8 |
|---|---|
Molekularformel |
C14H11LiN2O3S2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
lithium;2-(4-aminophenyl)-5-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C14H12N2O3S2.Li/c1-8-6-11-13(12(7-8)21(17,18)19)20-14(16-11)9-2-4-10(15)5-3-9;/h2-7H,15H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
GWLWVQYWBJWWAH-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC1=CC2=C(C(=C1)S(=O)(=O)[O-])SC(=N2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


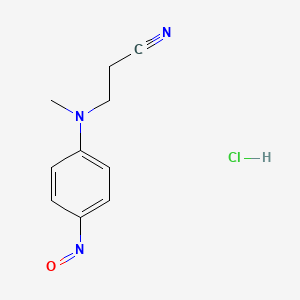

![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
